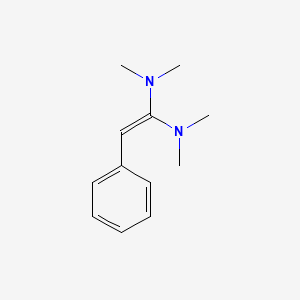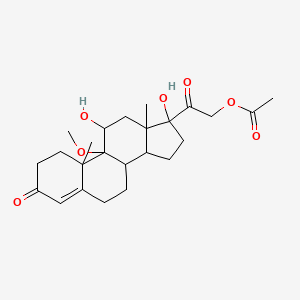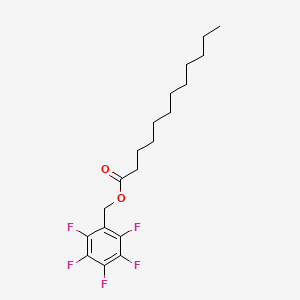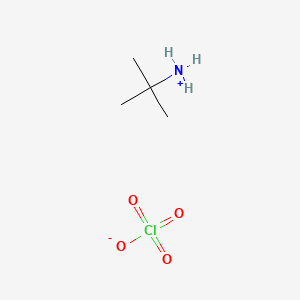
5-(4-Hydroxybutyl)-1-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxybutyl)-1-phenylbarbituric acid: Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid and 4-hydroxybutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the barbituric acid core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 5-(4-Oxobutyl)-1-phenylbarbituric acid.
Reduction: Formation of 5-(4-Hydroxybutyl)-1-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex barbiturate derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to enzyme inhibition and receptor binding.
Medicine:
- Potential use as a sedative or anesthetic agent.
- Explored for its anticonvulsant properties.
Industry:
- Utilized in the development of pharmaceuticals and chemical intermediates.
- Potential applications in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The hydroxyl group in the 4-hydroxybutyl side chain may also contribute to its binding affinity and overall pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its anesthetic effects.
Thiopental: A barbiturate used for induction of anesthesia.
Comparison:
Uniqueness: The presence of the 4-hydroxybutyl group in 5-(4-Hydroxybutyl)-1-phenylbarbituric acid distinguishes it from other barbiturates, potentially enhancing its pharmacological properties and applications.
Binding Affinity: The hydroxyl group may increase its binding affinity to GABA receptors compared to other barbiturates.
Eigenschaften
CAS-Nummer |
21367-95-3 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5-(4-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h1-3,6-7,11,17H,4-5,8-9H2,(H,15,18,20) |
InChI-Schlüssel |
VIIWBPFNMLPGGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)






![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
